molecular formula C4H7BrO2 B147280 Methyl 3-bromopropionate CAS No. 3395-91-3

Methyl 3-bromopropionate

Cat. No. B147280
CAS RN: 3395-91-3
M. Wt: 167 g/mol
InChI Key: KQEVIFKPZOGBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromopropionate is a chemical compound with the molecular formula C4H7BrO2 . It is also known by other names such as propanoic acid, 3-bromo-, methyl ester, and methyl beta-bromopropionate . It is used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones .


Synthesis Analysis

Methyl 3-bromopropionate is used in the synthesis of various compounds. For instance, it can react with 2-Methyl-1H-benzoimidazole to produce 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .


Molecular Structure Analysis

The molecular structure of Methyl 3-bromopropionate can be represented as BrCH2CH2COOCH3 . The molecular weight of this compound is 167.00 g/mol .


Chemical Reactions Analysis

Methyl 3-bromopropionate is used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .


Physical And Chemical Properties Analysis

Methyl 3-bromopropionate is a liquid at 20 degrees Celsius . It has a density of 1.53 g/mL at 25 degrees Celsius . The boiling point of this compound is 64-66 degrees Celsius at 18 mmHg .

Scientific Research Applications

Transesterification in Fatty Esters Analysis

Methyl 3-bromopropionate is involved in transesterification reactions, particularly in the analysis of fatty esters. A study by Coutts and Midha (1969) demonstrated that the treatment of methyl acrylate with hydrogen bromide in diethyl ether produces both methyl and ethyl 3-bromopropionate. This reaction is valuable for identifying components in mixtures of fatty esters, aiding in the identification of impurities in commercial mixtures (Coutts & Midha, 1969).

Gas Phase Pyrolyses

In the study of chemical kinetics, methyl 3-bromopropionate is used to understand the behavior of compounds under pyrolysis conditions. Chuchani, Dominguez, and Rotinov (1991) investigated the kinetics of the gas phase pyrolyses of methyl 3-bromopropionate, finding it follows a first-order rate law. Such studies are crucial for understanding the thermal decomposition of various compounds (Chuchani, Dominguez, & Rotinov, 1991).

Stereochemistry in Nucleophilic Addition

Methyl 3-bromopropionate is also significant in studying the stereochemistry of nucleophilic addition reactions. Matsumoto, Tanaka, and Fukui (1971) used methyl (+)-α-bromopropionate in the Reformatsky reaction with benzaldehyde to explore reaction mechanisms and stereochemistry. This research contributes to a deeper understanding of reaction pathways and product formations in organic synthesis (Matsumoto, Tanaka, & Fukui, 1971).

Biomarker Quantification

In biomedical research, derivatives of methyl 3-bromopropionate, like 3-bromopropionic acid, are used as biomarkers for exposure to certain chemicals. B'hymer and Cheever (2004) developed a method for detecting and quantifying 3-bromopropionic acid in human urine. This advancement is vital for monitoring industrial workers' health and exposure to harmful substances (B'hymer & Cheever, 2004).

Chiral Gas Chromatographic Separation

The compound is used in chiral gas chromatography for the separation of various compounds. Shi et al. (2019) explored the enantioseparation of alkyl and cycloalkyl 2-bromopropionates using cyclodextrin derivatives, showcasing its role in evaluating optical purity in chiral compounds (Shi et al., 2019).

Safety And Hazards

Methyl 3-bromopropionate is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 3-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVIFKPZOGBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063010
Record name Methyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromopropionate

CAS RN

3395-91-3
Record name Methyl 3-bromopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3395-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromopropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-bromopropanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-bromo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-BROMOPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y803CH1P4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromopropionate
Reactant of Route 2
Methyl 3-bromopropionate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromopropionate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromopropionate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromopropionate
Reactant of Route 6
Methyl 3-bromopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.